2-(Propane-2-sulfonyl)cyclohexan-1-amine
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Overview
Description
2-(Propane-2-sulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C₉H₁₉NO₂S and a molecular weight of 205.32 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a propane-2-sulfonyl group and an amine group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 2-(Propane-2-sulfonyl)cyclohexan-1-amine can be achieved through several methods. One efficient method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide (NH₄I). This method is environmentally friendly and tolerates a wide range of functional groups . The reaction typically proceeds under mild conditions, providing the desired sulfonamide product in good yields.
Chemical Reactions Analysis
2-(Propane-2-sulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming imine derivatives (Schiff bases) when reacted with aldehydes or ketones. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and aldehydes or ketones for substitution reactions.
Scientific Research Applications
2-(Propane-2-sulfonyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Propane-2-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can participate in Michael addition reactions, where it acts as an electrophile and reacts with nucleophiles such as carbanions . This reaction is thermodynamically controlled and leads to the formation of stable products.
Comparison with Similar Compounds
2-(Propane-2-sulfonyl)cyclohexan-1-amine can be compared with other sulfonamide compounds, such as:
Cyclohexylamine: Lacks the sulfonyl group and has different reactivity and applications.
Propane-2-sulfonamide: Contains the sulfonyl group but lacks the cyclohexane ring, leading to different chemical properties.
Cyclohexane-1-sulfonamide: Similar structure but with variations in the position of the sulfonyl group, affecting its reactivity and applications
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-propan-2-ylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3 |
InChI Key |
BAAOWDDLWOIHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1CCCCC1N |
Origin of Product |
United States |
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